Cas no 1309601-77-1 (5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative featuring a pyridine core with a methoxy substituent at the 5-position. This compound serves as a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl structures. The tetramethyl dioxaborolane group enhances stability and handling compared to free boronic acids, reducing susceptibility to protodeboronation. Its electron-rich pyridine scaffold facilitates reactivity in palladium-catalyzed transformations, making it useful in pharmaceutical and agrochemical applications. The product is typically supplied as a crystalline solid with high purity, ensuring consistent performance in synthetic workflows. Proper storage under inert conditions is recommended to maintain stability.
5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine structure
1309601-77-1 structure
Product Name:5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS No:1309601-77-1
MF:C12H18BNO3
MW:235.087223529816
MDL:MFCD08752652
CID:3163035
PubChem ID:42614613
Update Time:2025-05-20

5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 5-Methoxypyridine-2-boronic acid pinacol ester
    • 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
    • ETHYL3,5-DIHYDROXYBENZOATE
    • 5-methoxypyridineboronic acid pinacol ester
    • Y7337
    • Pyridine, 5-Methoxy-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
    • EN300-1706313
    • 1309601-77-1
    • DB-085001
    • AT14473
    • J-524110
    • BS-26549
    • QUCFIMUSDWSHMN-UHFFFAOYSA-N
    • AKOS015947493
    • MFCD08752652
    • SCHEMBL14718821
    • 5-Methoxypyridine-2-boronic acid, pinacol ester
    • M90053
    • AC-37525
    • MDL: MFCD08752652
    • Inchi: 1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-7-6-9(15-5)8-14-10/h6-8H,1-5H3
    • InChI Key: QUCFIMUSDWSHMN-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(=CN=2)OC)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 235.1379736 g/mol
  • Monoisotopic Mass: 235.1379736 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.6
  • Molecular Weight: 235.09

5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Pricemore >>

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5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Suppliers

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(CAS:1309601-77-1)5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Order Number:A1129628
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Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:25
Price ($):212.0/574.0
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Additional information on 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Introduction to 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1309601-77-1)

5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, identified by its CAS number 1309601-77-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology due to its versatile applications. This compound belongs to the class of boronic acid derivatives, which are widely recognized for their role in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis. The presence of both a methoxy group and a tetramethylborate moiety in its structure imparts unique reactivity and stability, making it an invaluable intermediate in the development of complex molecular architectures.

Thepyridinecore of this compound provides a nucleophilic aromatic system that can be readily functionalized, enabling the construction of intricate heterocyclic frameworks. These frameworks are prevalent in biologically active molecules, including pharmaceuticals and agrochemicals. Thetetramethyl-1,3,2-dioxaborolan-2-ylgroup serves as an effective protecting group for boronic acids, enhancing their handling and storage while maintaining high reactivity in subsequent synthetic steps. This dual functionality has made 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine a preferred choice for researchers aiming to introduce pyridine-based motifs into their target molecules.

In recent years, advances in pharmaceutical research have highlighted the importance of boronic acid derivatives in drug discovery. The ability to perform efficient cross-coupling reactions at ambient temperatures under mild conditions has revolutionized the synthesis of complex drug candidates. 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been utilized in the synthesis of novel pyridine-containing drugs that exhibit promising biological activities. For instance, it has been employed in the preparation of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The methoxy group further enhances the compound's compatibility with various functionalization strategies, allowing for the introduction of additional substituents that can modulate biological activity.

Thetetramethylborate moiety not only improves the stability of the boronic acid functionality but also facilitates its use in flow chemistry systems, where precise control over reaction conditions is essential. This has opened up new avenues for large-scale synthesis and process optimization. Additionally, the compound's compatibility with transition metal catalysts has enabled the development of novel catalytic systems that improve yields and reduce byproduct formation. Such innovations are crucial for sustainable chemistry practices and have been widely adopted in industrial settings.

Recent studies have also explored the use of 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in polymer chemistry and materials science. Its ability to undergo cross-coupling reactions with various aromatic and aliphatic compounds has allowed researchers to create novel polymers with tailored properties. These polymers have applications ranging from electronics to biodegradable materials, demonstrating the broad utility of this compound beyond traditional pharmaceutical applications.

The synthesis of 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multi-step processes that require careful optimization to ensure high yields and purity. Common synthetic routes include halogenation followed by borylation using tetramethyl orthoborate or its equivalents. Recent advancements in synthetic methodologies have enabled more efficient and scalable production methods, including continuous flow processes that enhance reproducibility and reduce waste generation.

The compound'spyridinecore is particularly interesting from a medicinal chemistry perspective due to its ability to interact with biological targets such as enzymes and receptors. Pyridine-based scaffolds are found in numerous FDA-approved drugs due to their favorable pharmacokinetic properties. By leveraging 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, researchers can rapidly assemble novel pyridine-containing molecules that may exhibit improved efficacy or reduced side effects compared to existing therapies.

In conclusion,5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1309601-77-1) is a highly versatile intermediate with significant applications in pharmaceutical synthesis and materials science. Its unique structural features enable efficient cross-coupling reactions and compatibility with diverse functionalization strategies. As research continues to uncover new synthetic methodologies and applications for boronic acid derivatives,5-methoxy...

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Amadis Chemical Company Limited
(CAS:1309601-77-1)5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
A1129628
Purity:99%/99%
Quantity:250mg/1g
Price ($):212.0/574.0
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